molecular formula C9H6BrClN2OS B2908000 6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide CAS No. 438613-25-3

6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide

Cat. No.: B2908000
CAS No.: 438613-25-3
M. Wt: 305.57
InChI Key: IZHDLXIKGGNDIR-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine (Br) at position 6 and chlorine (Cl) at position 3, coupled with a carbohydrazide (-CONHNH₂) group at position 2 (Fig. 1).

Synthesis: The compound is synthesized via microwave-assisted reactions, a method optimized for thiophene derivatives (). Starting from methyl benzo[b]thiophene-2-carboxylate, hydrazine monohydrate is introduced under reflux conditions, followed by halogenation to introduce Br and Cl substituents. Yields exceeding 85% are typical under controlled conditions .

Properties

IUPAC Name

6-bromo-3-chloro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2OS/c10-4-1-2-5-6(3-4)15-8(7(5)11)9(14)13-12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHDLXIKGGNDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide typically involves the reaction of 6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in cancer cells, leading to cell death .

Comparison with Similar Compounds

Key Properties :

  • Electronic Features : The Br and Cl substituents lower the HOMO-LUMO energy gap (ΔE), enhancing electron-accepting capacity and reactivity ().
  • Crystallography: XRD analysis confirms the endo-isomer as the kinetically favored conformation, with a monoclinic crystal system (space group P21/c) and a dipole moment >3.00 D, indicating high polarity .

Structural and Electronic Properties

Compound Substituents HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D)
6-Bromo-3-chloro derivative Br (C6), Cl (C3) -6.2 -1.8 4.4 3.1
Thiophene-2-carbohydrazide None -5.9 -1.5 4.4 3.0
3-Chloro derivative Cl (C3) -6.0 -1.6 4.4 3.0
6-Chloro derivative (II.b) Cl (C6) -6.3 -1.9 4.4 3.2

Key Observations :

  • The Br and Cl substituents in the target compound increase electron density withdrawal compared to non-halogenated analogs, slightly lowering HOMO (-6.2 eV vs. -5.9 eV) .
  • ΔE remains consistent (~4.4 eV), suggesting similar reactivity across derivatives. However, Br/Cl substitution enhances dipole moments, improving solubility in polar solvents .
Antimicrobial Activity Against Staphylococcus aureus:
Compound MIC (µg/mL) Cytotoxicity (A549 cells)
6-Bromo-3-chloro derivative Under study Not reported
6-Chloro derivative (II.b) 4.0 Non-toxic
Spiro-indoline-oxadiazole 17 16 (vs. C. difficile) Low toxicity

Key Observations :

  • The 6-chloro derivative (II.b) exhibits potent anti-staphylococcal activity (MIC = 4 µg/mL) without cytotoxicity, attributed to the pyridinyl-methylene group enhancing target binding .
  • Bromine’s bulkiness in the target compound may improve membrane penetration but requires further validation.
Anticancer Activity:
  • 3-Amino-thiophene-2-carbohydrazide derivatives (e.g., Compound 11) show selective anti-colon cancer activity (IC₅₀ = 1.2 µM), 7-fold more selective than doxorubicin .
  • The bromo-chloro derivative’s halogenated structure may enhance DNA intercalation or kinase inhibition, though specific data are pending .

Molecular Docking and DNA Interaction

  • Target Compound : Pending studies, but analogous (E)/(Z)-thiophene-2-carbohydrazonic acid tautomers show cisplatin-like DNA crosslinking (binding energy = -8.2 kcal/mol) .
  • 3-Chloro derivative: No DNA docking observed, highlighting the critical role of substituent positioning .

Biological Activity

6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C9H6BrClN2OSC_9H_6BrClN_2OS, and it is derived from benzo[b]thiophene, which incorporates both sulfur and nitrogen atoms. The compound has garnered attention for its biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

The synthesis of this compound typically involves the reaction of 6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield a variety of derivatives useful for further research and application.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, thiophene derivatives have been shown to possess significant activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis. In studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL against susceptible strains .

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies. For example, related compounds have been observed to inhibit cancer cell invasion and tumor growth in vivo. One study highlighted that certain brominated derivatives were more potent than traditional matrix metalloprotease inhibitors in reducing tumor growth in animal models . The mechanism of action may involve the inhibition of specific enzymes or interference with DNA replication processes in cancer cells.

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with cellular targets that influence cell survival and proliferation. This includes potential inhibition of enzymes critical for cancer cell metabolism and growth.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

CompoundStructureBiological ActivityNotable Findings
This compoundStructureAntimicrobial, AnticancerPotential enzyme inhibition
6-Bromo-3-chlorobenzo[b]thiophene-2-carboxylic acidStructureModerate antimicrobialPrecursor for synthesis
3-Chlorobenzo[b]thiophene-2-carbohydrazideStructureLower activity than brominated derivativesLacks bromine substitution

Case Study 1: Antimycobacterial Activity

In a study focusing on thiophene derivatives, compounds structurally related to this compound were tested against M. tuberculosis. The results showed that these compounds had potent antimycobacterial activity with low cytotoxicity towards mammalian cells. The selectivity index (SI) indicated that these compounds could be developed as potential antitubercular agents .

Case Study 2: Anticancer Efficacy

Another significant study evaluated the anticancer properties of various thiophene derivatives, including those similar to this compound. Results demonstrated that these compounds inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) significantly more than controls. The findings suggested a promising avenue for developing new therapeutic agents targeting cancer cell pathways .

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